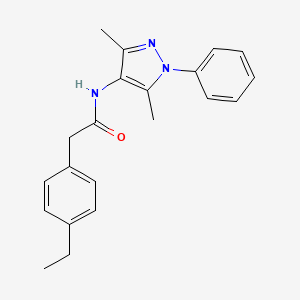
N-(2-hydroxy-5-methoxyphenyl)-1-methyl-2,3-dihydroindole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-methoxyphenyl)-1-methyl-2,3-dihydroindole-6-carboxamide, also known as HMI-1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further exploration.
Wirkmechanismus
N-(2-hydroxy-5-methoxyphenyl)-1-methyl-2,3-dihydroindole-6-carboxamide works by inhibiting the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting GSK3β, this compound may be able to slow down or stop the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxy-5-methoxyphenyl)-1-methyl-2,3-dihydroindole-6-carboxamide in lab experiments is its specificity for GSK3β, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes or pathways, which could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-hydroxy-5-methoxyphenyl)-1-methyl-2,3-dihydroindole-6-carboxamide. One area of interest is the development of this compound analogs that may have improved efficacy and/or specificity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of N-(2-hydroxy-5-methoxyphenyl)-1-methyl-2,3-dihydroindole-6-carboxamide involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with methylamine, followed by the addition of indole-3-carboxylic acid and subsequent reduction with sodium borohydride. The final product is purified through column chromatography and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-5-methoxyphenyl)-1-methyl-2,3-dihydroindole-6-carboxamide has been studied for its potential use in cancer research, particularly for its ability to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-5-methoxyphenyl)-1-methyl-2,3-dihydroindole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19-8-7-11-3-4-12(9-15(11)19)17(21)18-14-10-13(22-2)5-6-16(14)20/h3-6,9-10,20H,7-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRHDDLHKCHXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7663013.png)
![1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine](/img/structure/B7663018.png)

![1-[3-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone](/img/structure/B7663023.png)
![N-[2-(3-methylimidazol-4-yl)ethyl]oxane-2-carboxamide](/img/structure/B7663034.png)

![3,4,5-trimethoxy-N-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7663043.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663050.png)
![4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7663054.png)
![1-[3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7663058.png)
![N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-phenylpropanamide](/img/structure/B7663075.png)
![N-[(1-propylpyrazol-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663085.png)

![1-(2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylethanone](/img/structure/B7663103.png)
